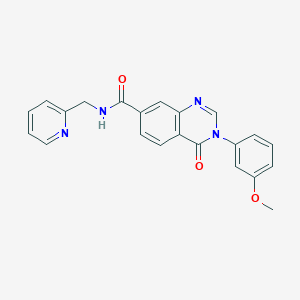
1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenoxy)-3-(Pyrrolidin-1-yl)propan-2-ol ist eine organische Verbindung, die zur Klasse der Phenoxypropanolamine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Phenoxygruppe aus, die an ein Propanolamin-Rückgrat gebunden ist, mit einem Pyrrolidinring-Substituenten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3,5-Dimethylphenoxy)-3-(Pyrrolidin-1-yl)propan-2-ol umfasst typischerweise die folgenden Schritte:
Herstellung von 3,5-Dimethylphenol: Dies kann durch Methylierung von Phenol unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat erreicht werden.
Bildung von 3,5-Dimethylphenoxypropanol: Das 3,5-Dimethylphenol wird mit Epichlorhydrin in Gegenwart einer Base wie Natriumhydroxid umgesetzt, um 3,5-Dimethylphenoxypropanol zu bilden.
Einführung der Pyrrolidin-Gruppe: Der letzte Schritt beinhaltet die Reaktion von 3,5-Dimethylphenoxypropanol mit Pyrrolidin in Gegenwart eines geeigneten Katalysators wie Kaliumcarbonat, um this compound zu ergeben.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, hocheffizienten Katalysatoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu den entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um alle Doppelbindungen oder funktionellen Gruppen zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können an den Phenoxy- oder Pyrrolidin-Gruppen unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoffkatalysator.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von reduzierten Alkoholen oder Alkanen.
Substitution: Bildung von substituierten Phenoxy- oder Pyrrolidin-Derivaten.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrrolidine groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced alcohols or alkanes.
Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenoxy)-3-(Pyrrolidin-1-yl)propan-2-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmende oder analgetische Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Herstellung von Arzneimitteln eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Phenoxygruppe kann die Bindung an hydrophobe Taschen erleichtern, während der Pyrrolidinring mit polaren oder geladenen Resten interagieren kann. Diese Verbindung kann die Aktivität ihrer Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3,5-Dimethylphenoxy)-2-propanol: Fehlt die Pyrrolidin-Gruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
1-(4-Methylphenoxy)-3-(Pyrrolidin-1-yl)propan-2-ol: Ähnliche Struktur, aber mit einem anderen Substitutionsschema an der Phenoxygruppe.
1-(3,5-Dimethylphenoxy)-3-(Morpholin-1-yl)propan-2-ol: Enthält einen Morpholinring anstelle eines Pyrrolidinrings.
Einzigartigkeit
1-(3,5-Dimethylphenoxy)-3-(Pyrrolidin-1-yl)propan-2-ol ist aufgrund der spezifischen Kombination der 3,5-Dimethylphenoxy-Gruppe und des Pyrrolidinrings einzigartig. Diese Kombination verleiht eine deutliche chemische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
1-(3,5-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-12-7-13(2)9-15(8-12)18-11-14(17)10-16-5-3-4-6-16/h7-9,14,17H,3-6,10-11H2,1-2H3 |
InChI-Schlüssel |
SLRPVTOJXVFERZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(CN2CCCC2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide](/img/structure/B12169647.png)


![4-oxo-N-(1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12169668.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12169675.png)
![2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B12169679.png)


![1-(4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B12169708.png)
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B12169713.png)
![1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12169714.png)
![methyl {7-hydroxy-4-methyl-2-oxo-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-3-yl}acetate](/img/structure/B12169715.png)
![(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B12169718.png)
